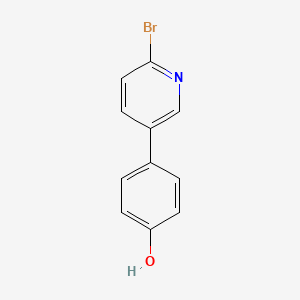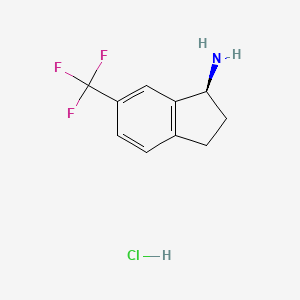
(1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of molecules. The presence of the hydrochloride salt form increases its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene derivative, which is then functionalized to introduce the trifluoromethyl group.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions.
Amine Introduction: The amine group is introduced through reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. The use of catalysts and advanced purification techniques ensures the scalability and efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxides, ketones, and carboxylic acids.
Reduction Products: Amines, alcohols, and hydrocarbons.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of (1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, potentially modulating their activity. The amine group may participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
(1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine: Similar structure but without the hydrochloride salt form.
6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine: Lacks the stereochemistry and hydrochloride salt form.
6-(trifluoromethyl)-1H-indene: Similar structure but without the amine group.
Uniqueness: The presence of the trifluoromethyl group and the hydrochloride salt form makes (1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride unique. The trifluoromethyl group enhances its biological activity and metabolic stability, while the hydrochloride salt form improves its solubility and suitability for various applications.
Propriétés
Formule moléculaire |
C10H11ClF3N |
|---|---|
Poids moléculaire |
237.65 g/mol |
Nom IUPAC |
(1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7;/h1,3,5,9H,2,4,14H2;1H/t9-;/m0./s1 |
Clé InChI |
SAGAPGFAJWBAEC-FVGYRXGTSA-N |
SMILES isomérique |
C1CC2=C([C@H]1N)C=C(C=C2)C(F)(F)F.Cl |
SMILES canonique |
C1CC2=C(C1N)C=C(C=C2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


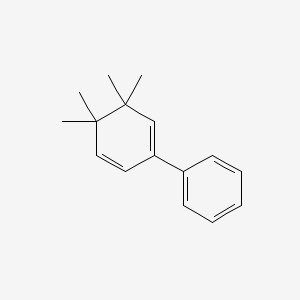

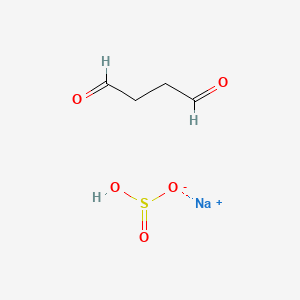

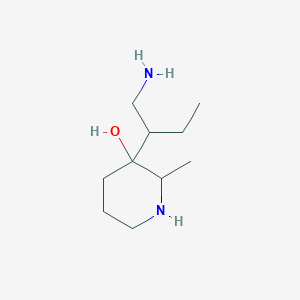
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B13145935.png)

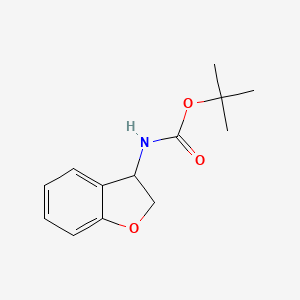
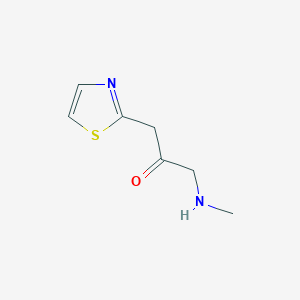

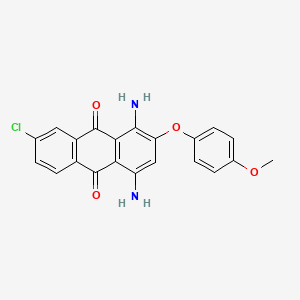
![2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-](/img/structure/B13145957.png)
